molecular formula C15H24N8O B6534264 N-tert-butyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058205-92-7

N-tert-butyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534264
CAS No.: 1058205-92-7
M. Wt: 332.40 g/mol
InChI Key: SRUWPILZZSRZDG-UHFFFAOYSA-N
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Description

N-tert-butyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolopyrimidine core fused to a piperazine-carboxamide scaffold. The ethyl group at position 3 of the triazolo ring and the tert-butyl substituent on the carboxamide moiety distinguish it from related derivatives. This structure is designed to optimize pharmacokinetic properties, including solubility and metabolic stability, while maintaining affinity for biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-tert-butyl-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N8O/c1-5-23-13-11(19-20-23)12(16-10-17-13)21-6-8-22(9-7-21)14(24)18-15(2,3)4/h10H,5-9H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUWPILZZSRZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC(C)(C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Formula C15H22N6O\text{Chemical Formula C}_{15}\text{H}_{22}\text{N}_{6}\text{O}

Structural Features

  • Piperazine Ring : A common scaffold in medicinal chemistry known for its diverse biological activities.
  • Triazole and Pyrimidine Moieties : These heterocycles are often associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-tert-butyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl} have shown effectiveness against various bacterial strains.

Case Study :
A study on triazole compounds demonstrated that modifications on the triazole ring enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The presence of both triazole and pyrimidine rings in this compound suggests potential anticancer activity. Triazoles have been linked to the inhibition of tumor growth in several cancer models.

Research Findings :
In vitro studies have shown that similar derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease, where neuroinflammation plays a critical role.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and A549 cell lines
NeuroprotectivePotential modulation of neuroinflammatory pathways

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.

Enzyme Inhibition

Many triazole derivatives act as enzyme inhibitors. For example, they may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to cell death. Similar mechanisms could be hypothesized for bacterial targets.

Modulation of Signaling Pathways

The compound may influence various signaling pathways involved in cell survival and apoptosis. This modulation can lead to reduced proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the triazolo ring, piperazine linkage, and carboxamide groups. These modifications influence molecular weight, lipophilicity, and synthetic yields (Table 1).

Key Observations:
  • Benzyl or tetrazolylmethyl substituents (e.g., RG7774 ) may increase binding affinity to targets like cannabinoid receptors but reduce solubility due to higher lipophilicity.
  • Synthetic Accessibility :
    • The tert-butyl ester derivative achieved moderate yields (66.7%), while RG7774’s triazole intermediate was synthesized in 95% yield , suggesting that specific substituents influence reaction efficiency.
Anticancer Activity:
  • Triazolopyrimidine derivatives with thioxo or ethylthio groups (e.g., compounds 2 and 4 in ) exhibited moderate activity against MCF-7 breast cancer cells (IC₅₀: 15–25 µM) . The target compound’s ethyl group may similarly modulate cytotoxicity but requires empirical validation.
Cannabinoid Receptor Affinity:
  • Derivatives with 3-benzyl or 3-ethyl substituents (e.g., ) show affinity for the type-2 cannabinoid receptor (CB2), a target for inflammatory and neuropathic pain. The tert-butyl group in the target compound may enhance selectivity for CB2 over CB1 due to steric effects.

Pharmacokinetic Considerations

  • Metabolic Stability : Piperazine-carboxamide derivatives are generally resistant to oxidative metabolism, but the ethyl group on the triazolo ring may undergo CYP450-mediated oxidation, necessitating further study .

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